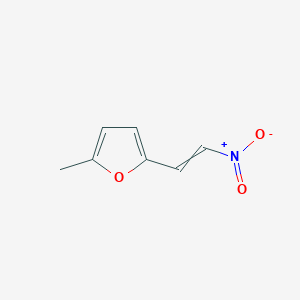
2-Methyl-5-(2-nitrovinyl)furan
Vue d'ensemble
Description
2-Methyl-5-(2-nitrovinyl)furan is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-Methyl-5-(2-nitrovinyl)furan derivatives against various pathogens. A significant area of research involves their ability to interfere with quorum sensing (QS) in Staphylococcus aureus, which is crucial for biofilm formation and virulence factor production.
Case Study: Quorum Sensing Inhibition
A study assessed the efficacy of 2-nitrovinylfuran derivatives in inhibiting QS. Among the tested compounds, this compound exhibited a QS inhibition rate between 60% and 80% , significantly enhancing the effectiveness of fusidic acid against biofilms formed by Staphylococcus aureus .
Table 1: QS Inhibition Rates of Nitrovinylfuran Derivatives
| Compound | QS Inhibition Rate (%) |
|---|---|
| This compound | 60 - 80 |
| Furvina | Variable |
| Control | 0 |
Antiparasitic Applications
The compound has shown promise in treating ectoparasitic infections. Its efficacy was evaluated against ectoparasites like mites and insects, demonstrating potent activity at low concentrations.
Case Study: Efficacy Against Ectoparasites
In a study involving laboratory rabbits infested with Psoroptes cuniculi, different formulations of this compound were tested. The results indicated a significant reduction in mite populations after treatment, with the most effective formulation being a 1% concentration .
Table 2: Efficacy of this compound Against Mites
| Concentration (%) | Live Mites Count (Before Treatment) | Live Mites Count (After Treatment) |
|---|---|---|
| 1 | 100 | 10 |
| 0.5 | 100 | 25 |
| Control | 100 | 90 |
Leishmaniasis Treatment
Another significant application is in the treatment of leishmaniasis, where derivatives have been tested for their therapeutic efficacy.
Case Study: Leishmaniasis Treatment
Research involving mouse models demonstrated that treatment with derivatives like 2-bromo-5-(2-methyl-2-nitrovinyl)-furan resulted in statistically smaller lesion sizes compared to control groups. This suggests that such compounds could be effective alternatives to existing treatments .
Table 3: Lesion Size Reduction in Leishmaniasis Models
| Treatment | Lesion Size (mm²) Before Treatment | Lesion Size (mm²) After Treatment |
|---|---|---|
| Control | 50 | 80 |
| Amphotericin B | 50 | 20 |
| Nitrovinyl Furan Derivative | 50 | 15 |
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-methyl-5-(2-nitroethenyl)furan |
InChI |
InChI=1S/C7H7NO3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3 |
Clé InChI |
YUGJJOVWZWUBQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













